molecular formula C13H13N B072243 4-Amino-2'-methylbiphenyl CAS No. 1204-41-7

4-Amino-2'-methylbiphenyl

Cat. No. B072243
CAS RN: 1204-41-7
M. Wt: 183.25 g/mol
InChI Key: QBYQOTZDHUGJAZ-UHFFFAOYSA-N
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Description

4-Amino-2'-methylbiphenyl (4-AMBP) is an organic compound with a wide range of applications in scientific research. It is a versatile and widely used chemical that has been studied for its potential in a variety of applications, from biochemistry and physiology to drug design and lab experiments.

Scientific Research Applications

  • Mechanochemistry in Synthesis :

    • 3-Amino-2,4-dicarbonitrile-5-methylbiphenyls, a compound related to 4-Amino-2'-methylbiphenyl, are synthesized using a solvent-free, efficient, and environmentally benign grindstone method. This highlights the compound's role in developing green chemistry techniques (Pasha & Datta, 2014).
  • Electrochromatographic Separation :

    • Functionalized covalent organic frameworks (COFs) using compounds related to this compound have been synthesized and immobilized for electrochromatographic separation of various substances, including amino acids and hydrocarbons. This demonstrates its utility in analytical chemistry and separation science (Bao et al., 2021).
  • Ecotoxicological Evaluation :

    • 4-Aminobiphenyl, a similar compound, has been evaluated using a battery of ecotoxicological model systems to assess its toxicity for aquatic organisms and mammalian cells. This is crucial for understanding the environmental and health impacts of related chemicals (Jiangning et al., 2004).
  • DNA Interaction Studies :

    • The DNA binding spectrum of N-hydroxy-4-aminobiphenyl, a metabolite of 4-Aminobiphenyl, has been studied to understand its mutagenic potential and its role in carcinogenesis, particularly in bladder cancer (Feng et al., 2002).
  • Conducting Polymer Formation :

    • The electrooxidation of 4-Aminobiphenyl leads to the formation of a conducting polymer film with potential applications in electrochromic devices and electronics (Guay et al., 1988).
  • Amperometric Determination :

    • A study on the HPLC determination of aminobiphenyls, including 4-Aminobiphenyl, using amperometric detection with boron-doped diamond thin film electrode demonstrates its application in monitoring environmental and biological samples for genotoxic and carcinogenic compounds (Pecková et al., 2009).
  • Antitumor Properties :

    • Novel 2-(4-aminophenyl)benzothiazoles, structurally related to this compound, have shown highly selective and potent antitumor properties, indicating its potential in the development of cancer therapeutics (Bradshaw et al., 2002).
  • Sensor Development :

    • Derivatives of 2-aminobiphenyls have been used to develop optical chloride sensors indicating its role in creating chemical sensors with potential applications in environmental monitoring and diagnostics (Das et al., 2021).
  • Oxidative Radical Arylation :

    • Substituted 2-aminobiphenyls, related to this compound, have been prepared using a biphasic radical arylation reaction with dioxygen from air, showcasing its application in organic synthesis and potential pharmaceutical development (Hofmann et al., 2014).

Safety and Hazards

4-Amino-2’-methylbiphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity (Category 4), acute inhalation toxicity - dusts and mists (Category 4), and germ cell mutagenicity (Category 2) .

Future Directions

4-Amino-2’-methylbiphenyl is a useful research chemical . It has potential applications in the development of new materials and the establishment of structure–function relationships .

properties

IUPAC Name

4-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYQOTZDHUGJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1036830
Record name 4-Amino-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204-41-7
Record name 2′-Methyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2'-methylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2'-METHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QEH511E0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10.0 g (50.7 mmols) of N,N-di(p-toluyl)amine (31b), 10.3 g (50.7 mmols) of 4-iodobenzene, 5.85 g (60.8 mmols) of t-BuONa, 300 mg (1.34 mmols) of Pd(CH3CO)2 and 1.50 g (5.71 mmols) of triphenylphosphine were dissolved in xylene and refluxed in an atmosphere of nitrogen for 4 hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CO)2
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the radiolabeling method described in the research paper contribute to understanding the biological activity of 4-amino-2'-methylbiphenyl?

A2: The research paper describes the synthesis of 4-amino-2′-methylbiphenyl labeled with carbon-14 (14C), a radioactive isotope. This radiolabeling is a crucial tool in studying the absorption, distribution, metabolism, and excretion (ADME) of the compound within living organisms. By tracking the radioactive signal, researchers can determine how 4-amino-2′-methylbiphenyl interacts with tissues and organs, providing insights into its potential biological effects and mechanisms of action. This information is vital for evaluating the compound's potential health risks and guiding further research.

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